molecular formula C10H10BrNO2 B15224584 N-(2-bromo-4-methoxyphenyl)acrylamide

N-(2-bromo-4-methoxyphenyl)acrylamide

Cat. No.: B15224584
M. Wt: 256.10 g/mol
InChI Key: RBORGGILHAXWMX-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a bromine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring. It is synthesized via acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, achieving a high yield of 95.7% under optimized conditions (molar ratio, temperature, and alkali addition) . The compound serves as a key intermediate in organic synthesis, particularly in Heck reactions for producing quinolin-2-one derivatives . Its structural simplicity and reactivity make it a valuable scaffold for medicinal chemistry and materials science.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

N-(2-bromo-4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H10BrNO2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h3-6H,1H2,2H3,(H,12,13)

InChI Key

RBORGGILHAXWMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromo-4-methoxyphenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methoxyphenyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acrylamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-bromo-4-methoxyphenyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Substituent Effects : The bromine atom in N-(2-bromo-4-methoxyphenyl)acrylamide enhances electrophilic reactivity, facilitating cross-coupling reactions. In contrast, nitro groups (e.g., in 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide) introduce electron-withdrawing effects, altering electronic density and crystal packing via C–H···O and Br···O interactions .
  • Synthetic Accessibility : this compound is synthesized efficiently via acylation, whereas natural analogues (e.g., compound 4 from Lycium spp.) require complex isolation procedures .
Table 2: Bioactivity Profiles of Analogues
Compound Name Bioactivity Mechanism Potency (IC₅₀) Reference
This compound Not reported N/A N/A
Compound 4 (Lycium yunnanense) Anti-inflammatory NO inhibition 17.00 ±1.11 µM
(2E)-N,N-dibutyl-3-(4-OH-3-OCH₃-phenyl)... Apoptosis in HL-60 cells G₂/M arrest, p21 induction 8.2 µM
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Anticancer (theoretical) Not characterized N/A

Key Observations :

  • Anti-Inflammatory Activity : Natural acrylamides (e.g., compound 4 from Lycium spp.) exhibit potent anti-inflammatory effects, likely due to hydroxyl and methoxy groups enhancing hydrogen bonding with biological targets .

Physicochemical and Crystallographic Properties

Table 3: Physical Properties of Crystalline Analogues
Compound Name Crystal System Key Interactions Bond Lengths (Å) Reference
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Monoclinic C–H···O, Br···O (3.20 Å) C–Br: 1.90, C=O: 1.22
This compound Not reported N/A N/A N/A

Key Observations :

  • The nitro group in 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide facilitates intermolecular interactions (C–H···O, Br···O), stabilizing its crystal lattice . Such data are absent for this compound, highlighting a gap in characterization.

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